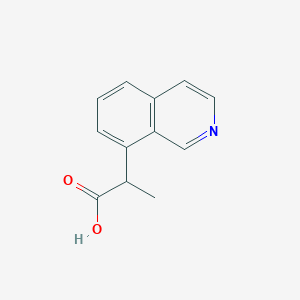

2-(Isoquinolin-8-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-isoquinolin-8-ylpropanoic acid |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,1H3,(H,14,15) |

InChI Key |

QHGWWGIFIBHDDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=C1C=NC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Isoquinolin 8 Yl Propanoic Acid

Enantioselective Synthetic Approaches to 2-(Isoquinolin-8-yl)propanoic acid

The biological activity of chiral molecules is often confined to a single enantiomer, making enantioselective synthesis a critical aspect of modern pharmaceutical chemistry. For this compound, achieving high enantiomeric purity is paramount for its potential applications.

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation is a particularly powerful technique for the synthesis of chiral propanoic acids. ajchem-b.comyoutube.com

One plausible strategy for the asymmetric synthesis of this compound involves the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-(isoquinolin-8-yl)acrylic acid. This reaction can be catalyzed by transition metal complexes, typically rhodium or ruthenium, coordinated to chiral phosphine (B1218219) ligands. okayama-u.ac.jp The choice of ligand is crucial for achieving high enantioselectivity.

Table 1: Chiral Phosphine Ligands for Asymmetric Hydrogenation

| Ligand Name | Metal | Typical Substrates |

| (R,R)-DIPAMP | Rhodium | α-Amino acid precursors |

| (R)-BINAP | Ruthenium | Functionalized olefins, β-keto esters |

| (S,S)-Chiraphos | Rhodium | α,β-Unsaturated carboxylic acids |

| (R)-MeO-BIPHEP | Rhodium | α,β-Unsaturated esters |

This table presents examples of chiral ligands and their common applications in asymmetric hydrogenation, which could be adapted for the synthesis of this compound.

The general reaction scheme would involve the preparation of 2-(isoquinolin-8-yl)acrylic acid, followed by its hydrogenation in the presence of a chiral catalyst. The enantiomeric excess (ee) of the final product is highly dependent on the catalyst system, solvent, and reaction conditions. For instance, Rh-catalyzed asymmetric hydrogenation of β-substituted α-(acylamino)acrylates is a robust method for synthesizing α-amino acids. okayama-u.ac.jp A similar approach could be envisioned for the target molecule.

Another catalytic approach is asymmetric hydroformylation of 8-vinylisoquinoline, followed by oxidation of the resulting chiral aldehyde to the carboxylic acid. acs.org Rhodium catalysts with chiral ligands like (R,S)-BINAPHOS have been successfully used for the asymmetric hydroformylation of vinylheteroarenes. acs.org

Chiral Auxiliary-Mediated Synthesis of this compound

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction. researchgate.netacs.org After the desired transformation, the auxiliary is cleaved and can often be recovered.

A general strategy for the synthesis of this compound using a chiral auxiliary would involve the following steps:

Attachment of a chiral auxiliary to a propanoic acid derivative. A common choice for this purpose are Evans' oxazolidinones. researchgate.net

Diastereoselective alkylation of the resulting enolate with an 8-haloisoquinoline or a related electrophile. The stereochemical outcome is controlled by the chiral auxiliary.

Removal of the chiral auxiliary to yield the enantiomerically enriched this compound.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reactions | Cleavage Conditions |

| Evans' Oxazolidinones | Alkylations, Aldol reactions | LiOH/H2O2, LiBH4 |

| Pseudoephedrine Amides | Alkylations | Acid or base hydrolysis |

| Camphorsultams | Diels-Alder reactions, Alkylations | LiAlH4, hydrolysis |

| (S)-(-)-1-Phenylethylamine | Cyclization reactions | Hydrogenolysis |

This table provides examples of common chiral auxiliaries and their applications, which could be employed in the synthesis of the target compound.

For example, an N-propionyl oxazolidinone can be deprotonated to form a Z-enolate, which can then react with a suitable 8-substituted isoquinoline (B145761) electrophile. researchgate.net The bulky substituent on the oxazolidinone effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the auxiliary furnishes the desired chiral propanoic acid. Pseudoephenamine has also been shown to be a versatile chiral auxiliary for asymmetric alkylations, particularly in the formation of quaternary carbon centers. nih.gov

Novel Retrosynthetic Strategies for the Isoquinoline-Propanoic Acid Moiety

Retrosynthetic analysis is a powerful tool for planning organic syntheses by breaking down a complex target molecule into simpler, commercially available starting materials.

A plausible retrosynthetic analysis for this compound would disconnect the propanoic acid side chain from the isoquinoline ring. This leads to two key synthons: an isoquinolin-8-yl nucleophile or electrophile and a C2-propanoic acid synthon.

Disconnect 1: C8-Cα Bond

This disconnection suggests a cross-coupling reaction as the key bond-forming step. For instance, a Negishi or Suzuki coupling between an 8-haloisoquinoline and a zinc or boronic ester derivative of a protected 2-propanoic acid could be employed. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. organic-chemistry.org

Disconnect 2: Cα-Cβ Bond

An alternative disconnection breaks the bond between the α- and β-carbons of the propanoic acid moiety. This could involve a conjugate addition of an 8-isoquinolyl nucleophile to an acrylate (B77674) derivative.

A more convergent approach could involve the construction of the isoquinoline ring onto a pre-functionalized benzene (B151609) ring already bearing the propanoic acid side chain. nih.gov Classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions could be adapted for this purpose.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric methods like those using chiral auxiliaries.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. The use of biocatalysis in aqueous media is a prime example of this principle. frontiersin.org

Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents. okayama-u.ac.jp

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Biocatalysis offers a particularly green approach to the synthesis of chiral 2-arylpropanoic acids. frontiersin.org Esterases can be used for the kinetic resolution of racemic esters of this compound, providing access to one enantiomer in high purity. Whole-cell catalysis can further simplify the process by avoiding the need for enzyme purification. frontiersin.org

Development of Convergent and Divergent Synthetic Pathways to Analogues

The development of convergent and divergent synthetic pathways is crucial for the efficient generation of analogues of this compound for structure-activity relationship (SAR) studies.

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a functionalized 8-substituted isoquinoline and a chiral propanoic acid derivative, followed by their coupling. nih.gov This allows for flexibility in modifying both parts of the molecule independently.

A divergent synthesis starts from a common intermediate that can be transformed into a variety of different analogues. A key intermediate for a divergent synthesis of analogues could be 8-bromo-isoquinoline. From this intermediate, various substituents can be introduced at the 8-position via cross-coupling reactions. The propanoic acid side chain could be introduced, and then the isoquinoline ring could be further functionalized at other positions.

Table 3: Potential Analogues and Synthetic Strategies

| Analogue | Synthetic Strategy | Key Intermediate |

| 2-(1-Methylisoquinolin-8-yl)propanoic acid | Modification of the isoquinoline ring | 8-Bromo-1-methylisoquinoline |

| 2-(Isoquinolin-8-yl)butanoic acid | Variation of the alkyl chain | Alkylation with ethyl halide |

| 2-(5,6,7,8-Tetrahydroisoquinolin-8-yl)propanoic acid | Reduction of the isoquinoline ring | This compound |

| 2-(Isoquinolin-7-yl)propanoic acid | Synthesis from 7-bromoisoquinoline | 7-Bromoisoquinoline |

This table illustrates how different analogues could be synthesized by modifying the core structure of this compound, highlighting the utility of convergent and divergent strategies.

The synthesis of functionalized isoquinolines can be achieved through various modern synthetic methods, including transition-metal-catalyzed C-H activation and annulation reactions. mdpi.comorganic-chemistry.org These methods provide access to a wide range of substituted isoquinolines that can be used to generate a library of analogues.

Mechanistic Investigations of Reactions Involving 2 Isoquinolin 8 Yl Propanoic Acid

Detailed Reaction Mechanisms for the Formation of 2-(Isoquinolin-8-yl)propanoic acid

The synthesis of this compound is not widely documented, but plausible and efficient mechanisms can be proposed based on established methods for creating carbon-carbon bonds between aromatic rings and alkyl chains, particularly the synthesis of 2-arylpropanoic acids. A highly effective and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orglibretexts.org

This approach involves the coupling of an 8-substituted isoquinoline (B145761), such as 8-bromoisoquinoline, with an organoboron derivative of propanoic acid. The generally accepted catalytic cycle for this transformation proceeds through three key elementary steps: libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The 8-haloisoquinoline undergoes oxidative addition to the Pd(0) complex, breaking the carbon-halogen bond and forming a new organopalladium(II) intermediate. In this step, the palladium center is oxidized from the 0 to the +2 state. youtube.com

Transmetalation: The organoboron reagent (e.g., a propanoate-derived boronic acid or ester) is activated by a base. The aryl group from the organoboron compound is then transferred to the palladium(II) center, displacing the halide. This step forms a diorganopalladium(II) complex and a boron-containing salt. libretexts.org

Reductive Elimination: This is the final, product-forming step. The two organic ligands (the isoquinoline and propanoate moieties) on the palladium center couple, forming the desired C-C bond of this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Kinetic and Thermodynamic Studies of Key Synthetic Steps

While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively available, the kinetics of the proposed Suzuki-Miyaura coupling can be analyzed based on well-established principles. The rate of the reaction is influenced by several factors, with the oxidative addition step often being rate-limiting.

Table 1: Factors Influencing Reaction Kinetics in Suzuki-Miyaura Coupling

| Parameter | Effect on Reaction Rate | Mechanistic Rationale |

| Halide (in 8-X-Isoquinoline) | I > Br > OTf >> Cl libretexts.org | The rate of oxidative addition depends on the C-X bond strength. Weaker bonds (like C-I) are cleaved more easily, leading to faster reactions. |

| Palladium Ligand | Bulky, electron-rich phosphine (B1218219) ligands often accelerate the reaction. | Ligands stabilize the Pd(0) species and promote both the oxidative addition and reductive elimination steps. |

| Base | The choice and concentration of the base are crucial. | The base is required to activate the organoboron reagent for the transmetalation step. youtube.com |

| Solvent | Aprotic polar solvents are commonly used. | The solvent must solubilize the reactants and facilitate the interaction of the charged intermediates in the catalytic cycle. |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the steps in the catalytic cycle, particularly oxidative addition. |

Elucidation of Stereochemical Control Mechanisms in Asymmetric Syntheses

The this compound molecule possesses a stereogenic center at the alpha-carbon of the propanoic acid group, meaning it can exist as two enantiomers. nih.gov As is common with profen drugs, these enantiomers may exhibit different biological activities. viamedica.pl Therefore, controlling the stereochemistry during synthesis is of significant interest. Several established strategies for the asymmetric synthesis of 2-arylpropionic acids can be applied.

Chiral Resolution: This classic approach involves synthesizing the compound as a racemic mixture and then separating the enantiomers. This can be achieved by reacting the racemic acid with a single enantiomer of a chiral amine to form diastereomeric salts, which can then be separated by crystallization. Enzymatic resolution, using lipases that selectively esterify one enantiomer, is also a powerful method. nih.gov

Asymmetric Catalysis: A more modern approach involves using a chiral catalyst during the C-C bond-forming reaction to directly produce an excess of one enantiomer. In the context of a Suzuki coupling, this would involve using a palladium catalyst coordinated to a chiral phosphine ligand. An alternative enantioselective route involves the asymmetric hydrovinylation of a vinyl arene followed by oxidation to the corresponding acid. nih.gov

Dynamic Kinetic Resolution (DKR): This highly efficient method combines the resolution of a racemic mixture with a process that continuously racemizes the unwanted enantiomer. rsc.org This allows for a theoretical yield of up to 100% of the desired enantiomer from the racemic starting material. rsc.org

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | General Mechanism | Potential Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomers or enzymatic reaction. nih.gov | Up to >99% | Technically straightforward. | Maximum theoretical yield is 50% for the desired enantiomer. |

| Asymmetric Catalysis | Use of a chiral catalyst or ligand to favor the formation of one enantiomer. nih.gov | 80-99% | Potentially high yield of the desired enantiomer in a single step. | Requires development of a specific chiral catalyst system. |

| Dynamic Kinetic Resolution | Racemization of the unwanted enantiomer in situ, allowing for its conversion to the desired product. rsc.org | Up to >99% | Theoretical yield can approach 100%. | Can be mechanistically complex and requires carefully optimized conditions. |

Mechanistic Insights into Derivatization Reactions of this compound

The carboxylic acid group of this compound is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides.

Esterification: The most common method for ester synthesis is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. wikipedia.org The mechanism is a reversible, multi-step process: byjus.commasterorganicchemistry.com

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol's oxygen atom on the activated carbonyl carbon.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Amidation: Amide bonds are typically formed using coupling agents to activate the carboxylic acid, as direct reaction with an amine is an unfavorable acid-base reaction. chemistrysteps.com Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used. nih.govwikipedia.org

The carboxylic acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is essentially a carboxylic acid with an excellent leaving group.

The amine then performs a nucleophilic attack on the carbonyl carbon of the O-acylisourea.

The tetrahedral intermediate collapses, forming the stable amide bond and releasing a urea (B33335) byproduct. wikipedia.org

It is important to control the reaction conditions to minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine. wikipedia.org

Reactions on the Isoquinoline Ring: The isoquinoline ring system can also undergo reactions, primarily electrophilic aromatic substitution. These substitutions typically occur on the benzene (B151609) ring at positions 5 and 8. quimicaorganica.orgiust.ac.ir Since position 8 is already occupied, electrophilic attack would be directed primarily to position 5. However, the nature of the substituent at position 8 can influence the reactivity and regioselectivity of such reactions.

Advanced Spectroscopic and Structural Characterization of 2 Isoquinolin 8 Yl Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the structural elucidation and quantification of chemical compounds, including their stereoisomers. magritek.com For a chiral molecule like 2-(Isoquinolin-8-yl)propanoic acid, which exists as a pair of enantiomers ((R) and (S)), standard ¹H or ¹³C NMR spectra of the racemate will not distinguish between the two forms, as they are isochronous (exhibit identical chemical shifts) in an achiral solvent.

To achieve stereoisomer differentiation, it is necessary to convert the enantiomers into diastereomers, which are chemically and magnetically non-equivalent. This is typically accomplished in situ by using a chiral solvating agent (CSA). rsc.orgresearchgate.net CSAs are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction creates different magnetic environments for the corresponding nuclei in each enantiomer, resulting in separate signals in the NMR spectrum, a phenomenon known as chemical shift non-equivalence (ΔΔδ). nih.gov

For carboxylic acids like this compound, chiral amines, alcohols, or amino alcohols are effective CSAs. rsc.orgresearchgate.netnih.gov The interaction is often driven by hydrogen bonding between the CSA and the carboxylic acid group. rsc.orgresearchgate.net By adding a stoichiometric amount of a CSA, such as (R)-1-phenylethylamine or a BINOL-based amino alcohol, to a solution of racemic this compound in an NMR solvent like CDCl₃, the signals for the protons proximate to the chiral center—specifically the α-proton (at C2 of the propanoic acid moiety) and the C3 methyl protons—are expected to resolve into two distinct sets of peaks. nih.gov

The magnitude of the separation between the signals for the R and S enantiomers (ΔΔδ) allows for the quantification of the enantiomeric excess (ee) of a non-racemic sample by integrating the respective peak areas. nih.gov The reliability of this method is often confirmed by a linear relationship between the known and observed enantiomeric excess values. rsc.org

Table 1: Illustrative ¹H NMR Data for Stereoisomer Differentiation of this compound using a Chiral Solvating Agent (CSA)

| Proton | Racemate (without CSA) | (R)-Enantiomer (with CSA) | (S)-Enantiomer (with CSA) | Chemical Shift Non-equivalence (ΔΔδ) |

| α-H | Septet | Septet | Septet | > 0.05 ppm |

| -CH₃ | Doublet | Doublet | Doublet | > 0.02 ppm |

| Isoquinoline (B145761) H-1 | Doublet | Doublet | Doublet | ~ 0.01 ppm |

Note: Data are hypothetical and illustrative of expected results based on studies of similar chiral carboxylic acids. nih.gov The exact chemical shifts and ΔΔδ values depend on the specific CSA, solvent, and temperature used.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SCXRD) provides the most definitive determination of a molecule's solid-state structure, yielding precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov While specific crystallographic data for this compound is not publicly available, an analysis of the closely related compound, DL-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, offers significant insight into the expected structural features. nih.gov

In the reported structure of its racemate, the compound crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis reveals that the phthalimide (B116566) ring system and the carboxylic acid group are both largely planar. nih.gov A key structural feature is the dihedral angle between the plane of the heterocyclic ring and the plane of the carboxylic acid group, which was found to be 66.41 (7)°. nih.gov A similar perpendicular orientation would be expected for this compound, influenced by steric hindrance between the propanoic acid moiety and the isoquinoline ring.

Intermolecular forces play a crucial role in defining the crystal packing. In the case of DL-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, the molecules form one-dimensional polymeric chains through strong O—H⋯O hydrogen bonds between the carboxyl group of one molecule and a carbonyl oxygen of an adjacent molecule. nih.gov This classic carboxylic acid dimer motif is a highly probable packing feature for this compound in the solid state. Additional stabilization is provided by weaker C—H⋯O interactions and C=O⋯π interactions. nih.gov An SCXRD analysis would unambiguously confirm these features and determine the precise geometry and intermolecular contacts.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Compound: DL-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₄ nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 9.3056 (8) nih.gov |

| b (Å) | 5.9768 (4) nih.gov |

| c (Å) | 9.7583 (8) nih.gov |

| β (°) ** | 110.988 (3) nih.gov |

| Volume (ų) ** | 506.73 (7) nih.gov |

| Z | 2 nih.gov |

| Key Intermolecular Interaction | O—H⋯O Hydrogen Bond nih.gov |

Source: Data from the crystallographic study of DL-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying functional groups and probing the conformational landscape of a molecule. irphouse.comnih.gov The spectrum of this compound is expected to be a composite of the vibrational modes of the isoquinoline ring system and the propanoic acid side chain.

The isoquinoline moiety gives rise to a series of characteristic bands. irphouse.comresearchgate.net These include aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1620-1450 cm⁻¹ region. irphouse.commdpi.com In-plane and out-of-plane C-H bending modes for the substituted benzene (B151609) and pyridine (B92270) rings of the isoquinoline core appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. irphouse.comnih.gov

The propanoic acid group contributes several strong and easily identifiable bands. The most prominent is the C=O stretching vibration of the carboxylic acid, which typically appears as a strong, sharp band around 1700-1725 cm⁻¹ for a non-hydrogen-bonded (monomeric) state. mdpi.com However, in the solid state or in concentrated solution, carboxylic acids tend to form hydrogen-bonded dimers, which causes a significant red-shift and broadening of the C=O band to approximately 1680-1710 cm⁻¹. The O-H stretch of the carboxyl group is also highly characteristic, appearing as a very broad absorption in the 3300-2500 cm⁻¹ range, often overlapping with C-H stretching bands. mdpi.com

Conformational analysis relies on the fact that different spatial arrangements of the molecule (conformers or rotamers) can lead to subtle but measurable shifts in vibrational frequencies. nih.gov For this compound, rotation around the C8-Cα bond would alter the steric and electronic environment, potentially shifting the frequencies of the isoquinoline ring modes and the propanoic acid vibrations. Comparing experimental FT-IR and Raman spectra with frequencies calculated for different conformers using computational methods (like DFT) allows for the identification of the most stable conformer(s) in a given state. researchgate.netnih.gov

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region/Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong (IR) | Indicates hydrogen bonding. mdpi.com |

| Aromatic C-H Stretch | 3100 - 3000 | Medium (IR, Raman) | From the isoquinoline ring. irphouse.com |

| Aliphatic C-H Stretch | 2990 - 2850 | Medium (IR, Raman) | From the propanoic acid group. |

| C=O Stretch (Carboxylic Acid) | 1725 - 1680 | Very Strong (IR) | Position sensitive to hydrogen bonding. mdpi.com |

| C=C / C=N Ring Stretch | 1620 - 1450 | Strong-Medium (IR, Raman) | Characteristic of the isoquinoline core. irphouse.comresearchgate.net |

| C-O Stretch / O-H Bend | 1440 - 1395, 1300 - 1200 | Medium (IR) | Coupled vibrations of the carboxyl group. |

| C-H Bending (Isoquinoline) | 1300 - 1000 | Medium-Weak | In-plane ring deformations. irphouse.com |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), is an essential tool for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

The assignment of the absolute configuration of this compound using chiroptical methods relies on a comparison between the experimentally measured spectrum and a spectrum predicted from first-principles quantum chemical calculations. mdpi.comnih.gov The standard procedure is as follows:

A conformational search of the molecule is performed using molecular mechanics or DFT to identify all low-energy conformers.

The geometry of each stable conformer is optimized, and their chiroptical properties (e.g., ECD spectrum, specific rotation) are calculated for one enantiomer (e.g., the (R)-enantiomer) using a high level of theory, such as Time-Dependent Density Functional Theory (TDDFT). nih.gov

A Boltzmann-weighted average of the calculated spectra of all significant conformers is generated to produce the final predicted spectrum for that enantiomer. mdpi.com

This predicted spectrum is then compared to the experimental ECD or ORD spectrum. If the signs and shapes of the Cotton effects in the predicted spectrum for the (R)-enantiomer match the experimental spectrum, then the sample is assigned the (R)-configuration. nih.gov If the experimental spectrum is a mirror image of the predicted spectrum, the sample is assigned the (S)-configuration.

For this compound, the electronic transitions of the isoquinoline chromophore are expected to dominate the ECD spectrum in the UV region (typically 200-400 nm). The chiral propanoic acid moiety acts as a perturbing group, inducing chiroptical activity (Cotton effects) in these transitions. The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore, making ECD a powerful probe of absolute stereochemistry. nih.gov

Table 4: Hypothetical ECD Data for Absolute Configuration Assignment

| Enantiomer | Predicted Cotton Effect 1 (λ, nm) | Predicted Cotton Effect 2 (λ, nm) | Experimental Observation | Assignment |

| (R)-enantiomer | Positive (Δε > 0) at ~280 nm | Negative (Δε < 0) at ~230 nm | Positive band at ~280 nm, Negative band at ~230 nm | (R)-configuration |

| (S)-enantiomer | Negative (Δε < 0) at ~280 nm | Positive (Δε > 0) at ~230 nm | Positive band at ~280 nm, Negative band at ~230 nm | Mismatch; configuration is not (S) |

Note: Data are hypothetical, illustrating the principle of matching experimental data to theoretical predictions for a given enantiomer. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies of 2 Isoquinolin 8 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules like 2-(isoquinolin-8-yl)propanoic acid. nih.govnih.gov DFT methods can provide detailed insights into the distribution of electrons within the molecule, which governs its chemical properties and reactivity. quantumgrad.com

By solving approximations of the Schrödinger equation, DFT calculations can determine various electronic properties. nih.gov For this compound, these calculations would typically involve optimizing the molecular geometry to find the lowest energy structure. Following optimization, properties such as the distribution of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be visualized and their energy levels calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. researchgate.net

Furthermore, DFT can be used to compute an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. nih.gov For this compound, the ESP map would likely show negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the carboxylic acid group, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Conformational Analysis and Energy Landscape Mapping

The presence of a rotatable single bond between the isoquinoline ring and the propanoic acid side chain means that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. nih.govnih.gov

Computational methods can systematically rotate the dihedral angles of the flexible bonds and calculate the potential energy of each resulting conformation. This process, often performed using molecular mechanics or DFT methods, generates a potential energy surface (PES). nih.gov The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

For this compound, the key dihedral angle to be scanned would be the one defining the orientation of the propanoic acid group relative to the isoquinoline ring. The results would likely reveal several low-energy conformers, with the most stable one being determined by a balance of steric and electronic effects.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 90° | 0.00 | 65 |

| 2 | -90° | 0.50 | 25 |

| 3 | 180° | 1.50 | 10 |

Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful technique for studying the behavior of molecules in a condensed phase, such as in a solvent like water. jscimedcentral.comresearchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. acs.org This provides a dynamic picture of how this compound would behave in a realistic environment.

An MD simulation of this compound would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating their interactions over nanoseconds. nih.gov The simulation would reveal how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules through hydrogen bonds and other non-covalent interactions.

Key outputs from an MD simulation include the radial distribution function (RDF), which describes the probability of finding solvent molecules at a certain distance from specific atoms in the solute. For this compound, RDFs could show the hydration structure around the carboxylic acid group and the isoquinoline nitrogen.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate a molecule's structural or computed properties with its chemical reactivity or biological activity. japsonline.comresearchgate.net

For this compound, QSAR models could be developed by comparing it to a series of similar isoquinoline derivatives with known reactivity data. nih.gov Descriptors used in such models could include electronic properties (like atomic charges and HOMO/LUMO energies from DFT), steric parameters, and hydrophobicity. researchgate.net

Fukui functions, derived from DFT, are another tool to predict reactivity. They indicate the most likely sites for nucleophilic and electrophilic attack. For this molecule, these calculations would likely highlight the nitrogen atom and specific carbon atoms in the isoquinoline ring as potential centers of reactivity.

Computational Approaches to Spectroscopic Property Prediction

Computational chemistry can also predict various spectroscopic properties of this compound, which can aid in its experimental characterization. nih.govdntb.gov.ua

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. acs.org This is achieved by calculating the isotropic shielding values for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). uncw.edu The predicted spectrum can then be compared with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. researchgate.net These frequencies correspond to the peaks in the infrared (IR) and Raman spectra. The calculations can help in assigning the vibrational modes to specific bonds or functional groups, such as the C=O stretch of the carboxylic acid or the C=N stretch of the isoquinoline ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). nih.govrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value | Corresponding Functional Group/Transition |

| 13C NMR | Chemical Shift (δ) | 175 ppm | Carboxylic Acid Carbonyl |

| 1H NMR | Chemical Shift (δ) | 12.0 ppm | Carboxylic Acid Proton |

| IR | Vibrational Frequency (ν) | 1710 cm-1 | C=O Stretch |

| UV-Vis | Absorption Maximum (λmax) | 280 nm | π → π* transition in the isoquinoline ring |

Note: The values presented in this table are for illustrative purposes and represent the type of data that can be obtained from computational spectroscopic predictions.

Coordination Chemistry and Supramolecular Assemblies of 2 Isoquinolin 8 Yl Propanoic Acid

Ligand Design Principles Utilizing the 2-(Isoquinolin-8-yl)propanoic acid Scaffold

The design of ligands based on the this compound scaffold is guided by the strategic placement of its coordinating groups. The isoquinoline (B145761) nitrogen atom acts as a potent Lewis base, readily available for coordination to a metal center. Simultaneously, the carboxylate group of the propanoic acid moiety offers a versatile binding site, capable of acting as a monodentate, bidentate, or bridging ligand. This dual functionality allows for the formation of stable chelate rings with metal ions, a key principle in the design of robust metal complexes.

The propanoic acid linker introduces a degree of flexibility, enabling the ligand to adapt to the preferred coordination geometry of various metal ions. The steric bulk and electronic properties of the isoquinoline ring can be systematically modified to fine-tune the reactivity and selectivity of the resulting metal complexes. For instance, the introduction of bulky substituents at positions adjacent to the nitrogen atom can create a sterically demanding pocket around the metal center, a strategy often employed in the design of catalysts for stereoselective transformations. acs.org

Furthermore, the aromatic nature of the isoquinoline ring system provides a platform for non-covalent interactions, such as π-π stacking, which can play a crucial role in the self-assembly of supramolecular structures. The carboxylic acid group is also a prime candidate for forming strong hydrogen bonds, further directing the assembly of complex architectures. acs.org The design principles for ligands based on this scaffold, therefore, encompass a multi-faceted approach that considers chelation, steric and electronic tuning, and the exploitation of non-covalent interactions to achieve desired structural and functional outcomes.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes incorporating this compound can be achieved through various established methods in coordination chemistry. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical and can influence the coordination mode of the ligand and the final structure of the complex. For example, in the presence of a base, the carboxylic acid is deprotonated to the carboxylate, which can then coordinate to the metal ion.

Drawing parallels from the synthesis of related isoquinoline-based complexes, the reaction of this compound with metal halides, acetates, or perchlorates in solvents like methanol, ethanol, or acetonitrile (B52724) is expected to yield crystalline products. clarku.educost-nectar.eu The stoichiometry of the reaction, the nature of the counter-ion, and the reaction temperature are all parameters that can be varied to control the outcome of the synthesis. For instance, studies on other isoquinoline carboxylic acids have shown that the metal-to-ligand ratio can determine whether a mononuclear or a polynuclear complex is formed. rsc.orgresearchgate.net

Table 1: Predicted Spectroscopic Data for a Hypothetical [M(2-(isoquinolin-8-yl)propanoate)₂] Complex

| Technique | Predicted Observation |

| IR Spectroscopy | Shift of C=O stretch to lower wavenumbers (e.g., 1600-1650 cm⁻¹) upon coordination. |

| ¹H NMR Spectroscopy | Broadening or shifting of signals for protons near the coordination sites (isoquinoline N and carboxylate O). |

| ¹³C NMR Spectroscopy | Shift in the resonance of the carboxylate carbon and carbons of the isoquinoline ring upon complexation. |

| UV-Vis Spectroscopy | Appearance of new charge-transfer bands in the visible region, depending on the metal ion. |

This table is predictive and based on data from analogous isoquinoline-carboxylate complexes.

Applications in Homogeneous and Heterogeneous Catalysis

The metal complexes derived from this compound hold significant promise as catalysts in both homogeneous and heterogeneous systems. The combination of a nitrogen-donor isoquinoline and an oxygen-donor carboxylate in the ligand framework can stabilize various oxidation states of transition metals, making them suitable for a range of catalytic reactions.

In homogeneous catalysis , these complexes could be employed in reactions such as oxidation, reduction, and carbon-carbon bond formation. For example, oxorhenium(V) complexes of other isoquinoline carboxylic acids have demonstrated catalytic activity in the epoxidation of olefins. rsc.orgresearchgate.net It is conceivable that analogous complexes of this compound could exhibit similar reactivity. The chiral center at the α-position of the propanoic acid moiety introduces the potential for enantioselective catalysis, a highly sought-after goal in modern synthetic chemistry. By using an enantiopure form of the ligand, it may be possible to synthesize chiral catalysts for asymmetric transformations. acs.org

For heterogeneous catalysis , the ligand can be anchored onto a solid support, such as silica (B1680970) or a polymer resin. This immobilization can be achieved by forming a covalent bond through the carboxylic acid group or by non-covalent interactions. The resulting supported catalysts would benefit from ease of separation from the reaction mixture and potential for recyclability, key advantages in industrial processes. rsc.org The porous nature of materials like metal-organic frameworks (MOFs), which can be constructed using isoquinoline-based ligands, offers a high surface area and tunable active sites for heterogeneous catalysis. amerigoscientific.com

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

| Catalysis Type | Potential Reaction | Rationale |

| Homogeneous | Olefin Epoxidation | Based on demonstrated activity of related Re(V)-isoquinoline carboxylate complexes. rsc.orgresearchgate.net |

| Homogeneous | Asymmetric Hydrogenation | Chiral nature of the ligand could induce enantioselectivity. |

| Heterogeneous | Friedländer Annulation | Acidic or basic sites can be incorporated into supported catalysts. nih.gov |

| Heterogeneous | C-H Activation | Immobilized complexes may offer enhanced stability and recyclability. acs.org |

This table presents potential applications based on the known catalytic activity of similar ligand systems.

Investigation of Non-Covalent Interactions and Supramolecular Architectures

The study of non-covalent interactions is fundamental to understanding the formation of supramolecular architectures. In the context of this compound and its metal complexes, a variety of non-covalent forces are at play. Hydrogen bonding, involving the carboxylic acid group, is a dominant interaction that can lead to the formation of well-defined one-, two-, or three-dimensional networks. acs.org The carboxylic acid can form robust synthons, such as the classic acid-acid dimer or interactions with other hydrogen bond acceptors. xray.cz

The coordination of the ligand to a metal center introduces an additional layer of complexity and control over the supramolecular structure. The geometry of the metal complex and the nature of any counter-ions can profoundly influence the packing of the molecules in the crystal lattice. nih.gov By carefully selecting the metal ion and reaction conditions, it is possible to direct the formation of specific supramolecular architectures with desired properties, such as porosity or chirality. The investigation of these non-covalent interactions is crucial for the rational design of new functional materials based on the this compound scaffold.

Table 3: Key Non-Covalent Interactions and Their Potential Role

| Interaction Type | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Formation of robust synthons, directing the primary structure of the assembly. acs.orgnih.gov |

| π-π Stacking | Stabilization of extended structures through interactions between isoquinoline rings. |

| C-H···π Interactions | Fine-tuning of the molecular packing and overall architecture. |

| Ion Pairing | Influence of counter-ions on the crystal packing of charged complexes. nih.gov |

Exploration of Biological and Biomedical Research Avenues for 2 Isoquinolin 8 Yl Propanoic Acid Mechanistic Focus

Enzyme-Ligand Interaction Mechanisms (e.g., Kinase Binding, Receptor Modulation)

There is currently no published research on the interaction of 2-(Isoquinolin-8-yl)propanoic acid with any enzymes, kinases, or receptors. The isoquinoline (B145761) scaffold is a known pharmacophore present in various biologically active molecules, suggesting that this compound could potentially interact with a range of biological targets. However, without experimental data, any discussion of specific enzyme-ligand interaction mechanisms would be entirely theoretical. Future research in this area would need to involve initial screening against diverse panels of enzymes and receptors to identify any potential binding partners.

Structural Biology Studies of this compound within Protein Active Sites

No structural biology studies, such as X-ray crystallography or cryo-electron microscopy, have been reported for this compound in complex with any protein. Such studies are crucial for understanding the precise binding mode and the key molecular interactions that drive ligand recognition. In the absence of an identified protein target, no such studies can be performed.

Investigation of Molecular Recognition Processes

The process of molecular recognition between this compound and biological macromolecules has not been investigated. Understanding how this compound is recognized by a potential protein target would involve a combination of experimental techniques, including isothermal titration calorimetry (ITC) to determine binding affinity and thermodynamics, and computational modeling to predict binding poses and interaction energies. At present, no such data are available.

Cellular Target Engagement Studies (Mechanistic without clinical data)

There is no evidence of cellular target engagement studies having been conducted for this compound. Methodologies such as cellular thermal shift assays (CETSA) or the use of chemical probes would be necessary to confirm that the compound interacts with its intended target within a cellular environment. Without an identified target, these mechanistic studies have not been pursued.

Future Research Directions and Unaddressed Challenges

Emerging Synthetic Methodologies for 2-(Isoquinolin-8-yl)propanoic acid

The development of efficient and regioselective synthetic routes to this compound is a primary area for future research. Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often lack the precise control required for the specific substitution pattern of the target molecule or may necessitate harsh reaction conditions. researchgate.netnih.gov Modern synthetic strategies, however, offer promising alternatives.

Emerging methodologies could focus on late-stage C-H functionalization, a powerful tool for the direct introduction of substituents onto the isoquinoline scaffold. Palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides at the C8 position has been demonstrated, suggesting that a similar approach could be viable for isoquinolines. acs.org Future work could explore the directed C-H activation of an 8-substituted isoquinoline precursor, followed by coupling with a suitable three-carbon synthon to construct the propanoic acid side chain. The development of novel ligands and catalysts will be crucial to achieve high regioselectivity and functional group tolerance. amerigoscientific.com

Another promising avenue is the use of microwave-assisted synthesis, which has been shown to accelerate classical isoquinoline syntheses and improve yields. acs.org The application of this technology to the synthesis of this compound precursors could significantly reduce reaction times and improve energy efficiency.

A potential synthetic approach could involve a multi-step sequence starting from a readily available isoquinoline derivative. For instance, the introduction of a functional group at the 8-position that can be subsequently converted to the propanoic acid side chain is a plausible strategy. This could involve reactions such as the Suzuki or Negishi cross-coupling of 8-haloisoquinoline with a suitable boronic acid or organozinc reagent, followed by further elaboration.

Table 1: Potential Emerging Synthetic Strategies

| Methodology | Description | Potential Advantages |

| Directed C-H Functionalization | Utilization of a directing group to achieve regioselective C-H activation at the C8 position of the isoquinoline ring, followed by coupling with a propanoic acid precursor. | High atom economy, potential for late-stage functionalization. |

| Transition-Metal Catalyzed Cross-Coupling | Coupling of an 8-halo- or 8-metallo-isoquinoline with a suitable three-carbon building block. | Well-established and versatile methodology with a broad substrate scope. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates and potentially improve yields in classical or modern synthetic routes. | Reduced reaction times, improved energy efficiency. |

| Flow Chemistry | Implementation of continuous flow reactors for the synthesis, allowing for precise control over reaction parameters and facilitating scalability. | Enhanced safety, improved reproducibility, and potential for automation. |

Frontiers in Mechanistic Understanding and Reactivity Profiling

A detailed understanding of the reactivity of the isoquinoline nucleus, particularly at the C8 position, is essential for the rational design of synthetic routes and the prediction of the chemical behavior of this compound. The isoquinoline scaffold possesses a complex electronic landscape, with the nitrogen atom influencing the reactivity of both the pyridine (B92270) and benzene (B151609) rings. amerigoscientific.com

Future research should focus on elucidating the reaction mechanisms of novel synthetic methodologies. For instance, in the context of C-H functionalization, a combination of experimental techniques, such as kinetic isotope effect studies and in-situ spectroscopy, alongside computational modeling, can provide valuable insights into the rate-determining steps and the nature of the key intermediates. acs.org

The reactivity of the propanoic acid side chain in the context of the isoquinoline core also warrants investigation. The acidity of the carboxylic acid proton and the reactivity of the alpha-carbon can be influenced by the electronic properties of the heterocyclic system. Studies on the intramolecular interactions between the carboxylic acid group and the isoquinoline nitrogen could reveal interesting conformational preferences and reactivity patterns.

Advanced Computational Approaches for Rational Design

Computational chemistry offers a powerful toolkit for accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distributions. nih.gov This information is invaluable for understanding its inherent reactivity and for designing novel derivatives with tailored properties.

Future computational studies could focus on:

Predicting Reactivity: Calculating the energies of potential transition states for various synthetic transformations can help in optimizing reaction conditions and selecting the most promising synthetic routes. researchgate.net

Virtual Screening: Designing and evaluating a virtual library of this compound derivatives for potential applications in materials science or as ligands for metal catalysts.

Mechanistic Elucidation: Modeling reaction pathways to support experimental findings and provide a deeper understanding of the underlying mechanisms. acs.org

By integrating computational modeling with experimental work, researchers can adopt a more rational and efficient approach to the design and synthesis of novel functional molecules based on the this compound scaffold.

Interdisciplinary Applications in Materials Science and Analytical Chemistry

The unique combination of a rigid, aromatic isoquinoline core and a flexible, functional propanoic acid side chain suggests that this compound could find applications in diverse interdisciplinary fields.

In materials science , isoquinoline derivatives are known to be useful components in the development of advanced materials with specific optical and electronic properties. amerigoscientific.com The carboxylic acid group of the target molecule provides a handle for incorporation into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs). Future research could explore the synthesis of polymers containing the this compound moiety for applications in organic light-emitting diodes (OLEDs) or as sensors. The ability of the isoquinoline nitrogen and the carboxylic acid to coordinate with metal ions also makes this compound a potential ligand for the construction of novel MOFs with tailored porosity and functionality for applications in gas storage or catalysis. amerigoscientific.com

In analytical chemistry , isoquinoline-8-carboxylic acid has been utilized as a standard in chromatographic techniques. chemimpex.com The propanoic acid derivative could also serve as a useful analytical standard or as a building block for the synthesis of novel fluorescent probes or chelating agents for metal ion detection. The isoquinoline moiety can act as a fluorophore, and its photophysical properties could be modulated by the presence of the propanoic acid group and by its interaction with analytes.

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application | Rationale |

| Materials Science | Building block for functional polymers and Metal-Organic Frameworks (MOFs). | The rigid isoquinoline core can impart desirable electronic and photophysical properties, while the carboxylic acid allows for incorporation into larger structures. |

| Analytical Chemistry | Fluorescent probes for metal ion detection. | The isoquinoline moiety can act as a fluorophore, and the carboxylic acid can serve as a binding site for metal ions, leading to changes in fluorescence. |

| Catalysis | Ligand for homogeneous or heterogeneous catalysts. | The nitrogen and oxygen atoms can coordinate to metal centers, creating catalytic sites for various organic transformations. |

Challenges in Scalable and Sustainable Synthesis of this compound

Despite the promising future research directions, several challenges must be addressed to enable the scalable and sustainable synthesis of this compound.

A major hurdle is the regioselective functionalization of the isoquinoline core at the C8 position. Many existing synthetic methods for isoquinolines favor substitution at other positions, and achieving high selectivity for the C8 isomer can be difficult. researchgate.net Overcoming this challenge will likely require the development of highly specific catalysts or directing group strategies.

The scalability of multi-step synthetic sequences is another significant concern. Many of the emerging synthetic methodologies, while elegant and effective on a laboratory scale, may not be readily transferable to large-scale production due to the use of expensive reagents, stoichiometric amounts of metal catalysts, or the need for cryogenic conditions. researchgate.net

Furthermore, the principles of green chemistry must be integrated into the synthetic design. This includes minimizing the use of hazardous solvents and reagents, reducing waste generation, and improving energy efficiency. The development of catalytic, one-pot, or flow-chemistry-based approaches will be crucial for achieving a truly sustainable synthesis of this compound. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.